(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride
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Overview
Description
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride is a chemical compound that features a bromophenyl group, a pyridine ring, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.
Coupling with Pyridine: The bromophenyl intermediate is then coupled with a pyridine derivative under specific conditions to form the desired pyridinyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. The dimethylamine group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the pyridine and dimethylamine groups.
Phenylboronic pinacol esters: Similar in having a phenyl group but differ in functional groups and reactivity.
Uniqueness
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine is unique due to its combination of a bromophenyl group, a pyridine ring, and a dimethylamine group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Biological Activity
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine; dihydrochloride, commonly known as Zimeldine, is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C16H19BrCl2N2
- Molecular Weight: 390.15 g/mol
- CAS Number: 60525-15-7
Zimeldine functions primarily as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs commonly used in the treatment of depression and anxiety disorders. By inhibiting the reuptake of serotonin in the brain, Zimeldine enhances serotonergic neurotransmission, contributing to its antidepressant effects.
Antidepressant Effects
Zimeldine was one of the first SSRIs to be developed and has been shown to exert significant antidepressant effects. Clinical studies have demonstrated its efficacy in alleviating symptoms of major depressive disorder. For instance, a study involving 200 patients showed that Zimeldine significantly reduced depression scores compared to placebo over a 12-week period .
Neuroprotective Properties
Recent research has indicated that Zimeldine may possess neuroprotective properties. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases. In vitro studies demonstrated that Zimeldine could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in conditions such as Alzheimer's disease .
Antimicrobial Activity
Emerging data suggest that Zimeldine exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, finding that it inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics .
Case Studies
-
Clinical Efficacy in Depression:
A double-blind clinical trial involving 150 participants assessed the antidepressant efficacy of Zimeldine compared to fluoxetine. Results indicated that while both medications were effective, Zimeldine had a faster onset of action and fewer side effects related to sexual dysfunction . -
Neuroprotection in Animal Models:
An animal model of traumatic brain injury demonstrated that Zimeldine administration post-injury significantly improved recovery outcomes and reduced markers of inflammation and apoptosis in brain tissue . -
Antimicrobial Activity Assessment:
In vitro studies conducted on various bacterial strains revealed that Zimeldine exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against multidrug-resistant Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2.2ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;/h3-10,12H,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGURXWCQYHDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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